Foslinanib disodium
Overview
Description
Mechanism of Action
Target of Action
Foslinanib disodium, also known as TRX818 Sodium, is a protein kinase inhibitor . The primary target of Foslinanib is the TNF receptor-associated protein 1 (TRAP1) . TRAP1 is a molecular chaperone that plays a crucial role in cellular processes such as protein folding and protection against stress-induced apoptosis .
Mode of Action
Foslinanib interacts with its target, TRAP1, leading to a series of biochemical reactions . It also prevents tumor cell vasculogenic mimicry (VM) by blocking the formation of vasculogenic-like tubular structures .
Biochemical Pathways
Foslinanib affects several biochemical pathways. It induces cellular apoptosis and causes cell cycle arrest at the G2/M phase . Additionally, Foslinanib inhibits the formation of VM, a unique structure associated with metastasis . The drug also reduces the protein level of TRAP1 and impedes its downstream signaling by reducing cellular succinate levels and destabilizing HIF-1α .
Pharmacokinetics
It is known that foslinanib is orally bioavailable .
Result of Action
The action of Foslinanib leads to several molecular and cellular effects. It induces apoptosis in cancer cells and inhibits their proliferation . Foslinanib also prevents the formation of vasculogenic-like tubular structures, thereby inhibiting VM .
Action Environment
The action, efficacy, and stability of Foslinanib can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Foslinanib disodium is known to interact with Syk/FLT3, a protein tyrosine kinase . It acts as an ATP-competitive inhibitor of Syk/FLT3, with a Ki of 30 nM and an IC50 of 41 nM . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to inhibit vasculogenic mimicry network formation in melanoma cells . It decreases pro-Nodal protein levels and Smad2 phosphorylation in these cells , indicating its influence on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of Syk/FLT3, thereby inhibiting its activity .
Dosage Effects in Animal Models
Preliminary studies suggest that it reduces tumor growth in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRX818 Sodium involves the preparation of 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate, which is then converted to its disodium salt form. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of TRX818 Sodium follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is stored at -20°C to maintain its stability for up to four years .
Chemical Reactions Analysis
Types of Reactions
TRX818 Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone ring, affecting its anticancer properties.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, can lead to the formation of new derivatives with potentially enhanced biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products
The major products formed from these reactions are typically quinolinone derivatives with modified functional groups, which may exhibit different biological activities and properties.
Scientific Research Applications
TRX818 Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolinone derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including melanoma and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Comparison with Similar Compounds
Similar Compounds
Foslinanib: Another name for TRX818 Sodium, with similar anticancer properties.
CVM-1118: A related compound with potential antineoplastic activities.
Other Quinolinone Derivatives: Compounds with similar structures and biological activities.
Uniqueness
TRX818 Sodium stands out due to its potent inhibition of vasculogenic mimicry and its ability to reduce tumor growth in various cancer models. Its unique combination of chemical properties and biological activities makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
disodium;[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FNO6P.2Na/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCXXQLLQDSTN-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FNNa2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256037-62-3 | |
Record name | Foslinanib disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSLINANIB DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X5F5LAF7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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